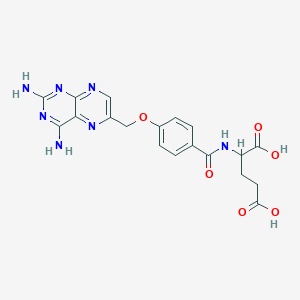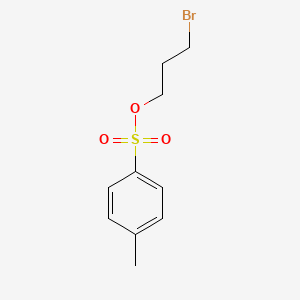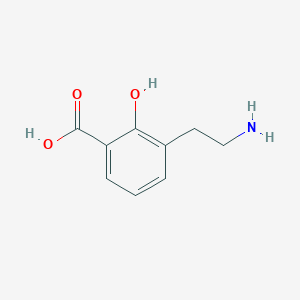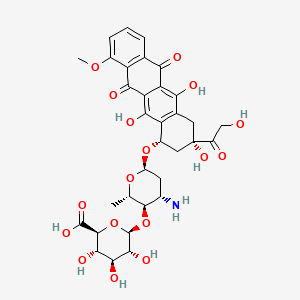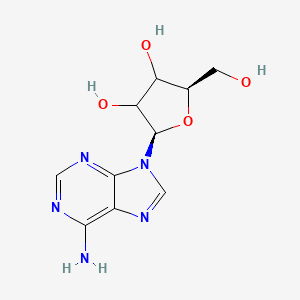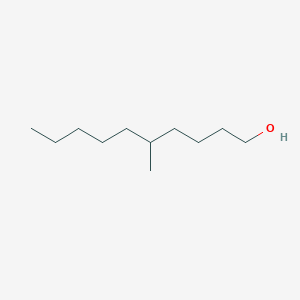
5-Methyl-1-decanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group substitution at the fifth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1-decanol can be synthesized through several methods. One common approach involves the reduction of 5-methyl-1-decanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 5-methyl-1-decanal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-1-decanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5-methyl-1-decanal using mild reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Methyl-1-decanoic acid.
Reduction: 5-Methyl-1-decanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1-decanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a penetration enhancer for transdermal drug delivery.
Industry: It is utilized in the manufacture of plasticizers, lubricants, surfactants, and solvents.
Mechanism of Action
The mechanism of action of 5-Methyl-1-decanol involves its interaction with biological membranes. It is believed to enhance the permeability of cell membranes, facilitating the transport of molecules across the membrane. This property makes it a valuable compound in transdermal drug delivery systems.
Comparison with Similar Compounds
1-Decanol: Similar in structure but lacks the methyl group at the fifth carbon.
1-Dodecanol: A longer chain alcohol with similar properties.
1-Octanol: A shorter chain alcohol with similar chemical behavior.
Uniqueness: 5-Methyl-1-decanol is unique due to its specific methyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This structural difference can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C11H24O |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
5-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-8-11(2)9-6-7-10-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
CZYFHBWFGMYPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


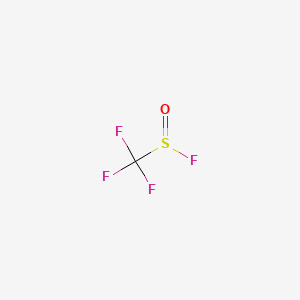
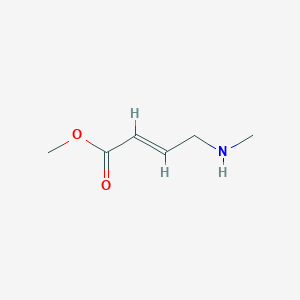
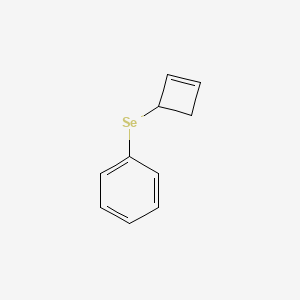
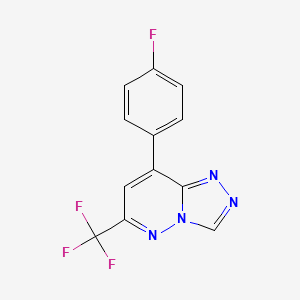

![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)

